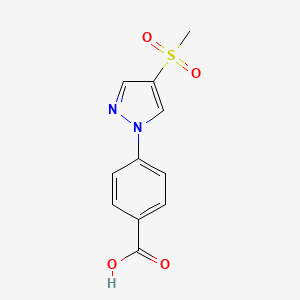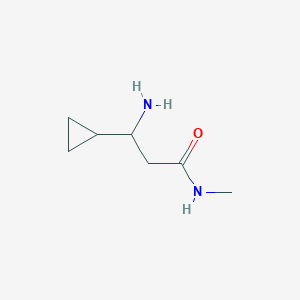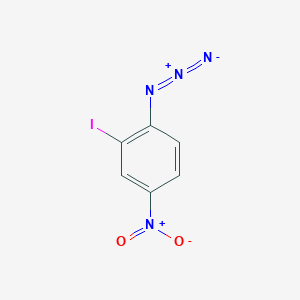
1-Azido-2-iodo-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-2-iodo-4-nitrobenzene is an organic compound with the molecular formula C6H3IN4O2 It is a derivative of benzene, where the benzene ring is substituted with an azido group (N3), an iodine atom (I), and a nitro group (NO2)
Preparation Methods
The synthesis of 1-Azido-2-iodo-4-nitrobenzene typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide to facilitate the azidation process .
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis and reaction optimization would apply to scale up the production if needed.
Chemical Reactions Analysis
1-Azido-2-iodo-4-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through click chemistry.
Reduction Reactions: The nitro group can be reduced to an amino group under hydrogenation conditions, using catalysts such as palladium on carbon (Pd/C).
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for such transformations are less commonly reported.
Common reagents used in these reactions include hydrogen gas for reductions, and copper catalysts for azide-alkyne cycloaddition reactions. Major products formed from these reactions include triazoles and aniline derivatives .
Scientific Research Applications
1-Azido-2-iodo-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound can be used in bioconjugation techniques, where it helps in labeling biomolecules through click chemistry.
Mechanism of Action
The mechanism of action of 1-Azido-2-iodo-4-nitrobenzene largely depends on the specific reactions it undergoes. For instance, in click chemistry, the azido group reacts with alkynes to form stable triazole rings. This reaction is catalyzed by copper(I) ions, which facilitate the cycloaddition process. The nitro group can be reduced to an amino group, which can then participate in further chemical transformations .
Comparison with Similar Compounds
1-Azido-2-iodo-4-nitrobenzene can be compared with other similar compounds such as:
1-Iodo-4-nitrobenzene: Lacks the azido group, making it less versatile in click chemistry applications.
1-Azido-4-iodobenzene: Lacks the nitro group, which limits its use in certain reduction reactions.
1-Azido-2-nitrobenzene: Lacks the iodine atom, affecting its reactivity in substitution reactions.
The presence of all three functional groups (azido, iodo, and nitro) in this compound makes it a unique and versatile compound for various synthetic applications .
Properties
Molecular Formula |
C6H3IN4O2 |
|---|---|
Molecular Weight |
290.02 g/mol |
IUPAC Name |
1-azido-2-iodo-4-nitrobenzene |
InChI |
InChI=1S/C6H3IN4O2/c7-5-3-4(11(12)13)1-2-6(5)9-10-8/h1-3H |
InChI Key |
KQBPKHABRUPQBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])I)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



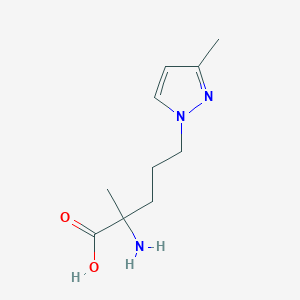
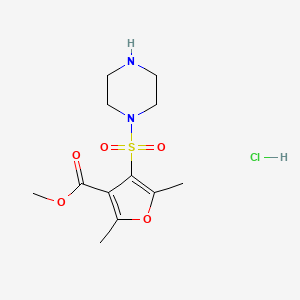
![methyl1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylatehydrochloride](/img/structure/B15326241.png)
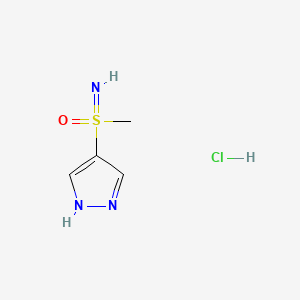
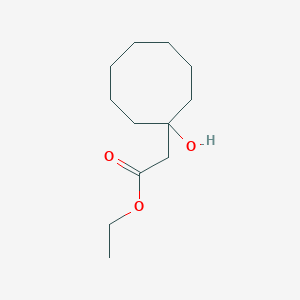
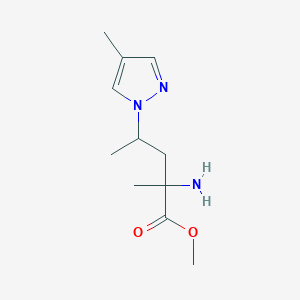
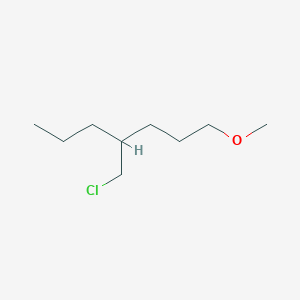


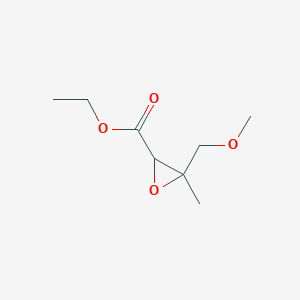
![7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B15326287.png)
